molecular formula C8H8O3 B1147046 Hydroxymethylbenzoate CAS No. 156291-94-0

Hydroxymethylbenzoate

Cat. No.: B1147046
CAS No.: 156291-94-0
M. Wt: 152.14732
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Hydroxymethylbenzoate, also known as 4-hydroxymethylbenzoate, is an organic compound with the molecular formula C8H8O3. It is a derivative of benzoic acid, where a hydroxymethyl group (-CH2OH) is attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .

Scientific Research Applications

Hydroxymethylbenzoate has a wide range of applications in scientific research:

Safety and Hazards

Hydroxymethylbenzoate is classified as a combustible liquid and is harmful if swallowed . It is also harmful to aquatic life . Precautionary measures include avoiding release to the environment, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydroxymethylbenzoate can be synthesized through several methods. One common method involves the esterification of 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may include steps such as purification through recrystallization or distillation to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions: Hydroxymethylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of hydroxymethylbenzoate involves its interaction with microbial cell membranes. The compound disrupts the cell membrane integrity, leading to cell lysis and death. This antimicrobial activity is primarily due to the hydroxymethyl group, which interacts with the lipid bilayer of the cell membrane .

Properties

IUPAC Name

hydroxymethyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c9-6-11-8(10)7-4-2-1-3-5-7/h1-5,9H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIMIDGSPFGJFCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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